Vhl-SF2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

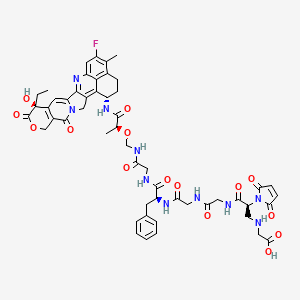

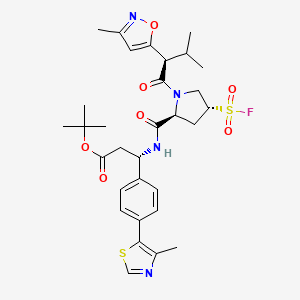

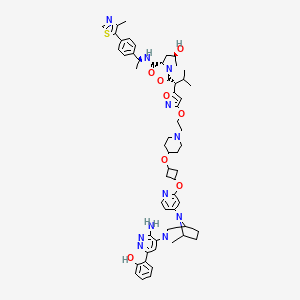

Vhl-SF2 is a compound that targets the Von Hippel-Lindau (VHL) protein, a widely recruited E3 ligase in the field of proteolysis-targeting chimeras (PROTACs). This compound is designed to covalently bind to the VHL protein, specifically at the Ser110 site in the HIF1α binding region. The incorporation of this compound in bifunctional degraders induces targeted protein degradation, making it a significant molecule in therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Vhl-SF2 involves the replacement of the hydroxyproline motif of a known VHL binder with a sulfonyl fluoride moiety. This process is guided by structure-based design and optimization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired covalent modification at the Ser110 site .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the compound. The process would also include steps for purification and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: Vhl-SF2 primarily undergoes covalent binding reactions. The sulfonyl fluoride moiety reacts with the Ser110 site on the VHL protein, forming a stable covalent bond. This reaction is crucial for its function in targeted protein degradation .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as sulfonyl fluorides and specific catalysts that facilitate the covalent modification of the VHL protein. The reaction conditions are optimized to ensure selective binding to the Ser110 site without affecting other regions of the protein .

Major Products Formed: The major product formed from the reaction of this compound with the VHL protein is a covalently modified VHL protein. This modified protein is then used in bifunctional degraders for targeted protein degradation .

Aplicaciones Científicas De Investigación

Vhl-SF2 has significant applications in scientific research, particularly in the field of targeted protein degradation. It is used in the design of bifunctional degraders, which are molecules that induce the degradation of specific proteins by harnessing the cellular proteolytic machinery. This has applications in chemistry, biology, medicine, and industry .

In chemistry, this compound is used to study the mechanisms of covalent binding and protein degradation. In biology, it helps in understanding the role of specific proteins in cellular processes. In medicine, this compound-based degraders are being explored as potential therapeutic agents for diseases caused by the overexpression of certain proteins. In industry, this compound is used in the development of new drugs and therapeutic strategies .

Mecanismo De Acción

The mechanism of action of Vhl-SF2 involves covalent binding to the Ser110 site on the VHL protein. This binding induces a conformational change in the protein, which facilitates its interaction with other molecules involved in the proteolytic degradation pathway. The molecular targets of this compound include proteins that are recognized by the VHL protein for degradation. The pathways involved include the ubiquitin-proteasome system, which is responsible for the degradation of targeted proteins .

Comparación Con Compuestos Similares

Vhl-SF2 is unique in its ability to covalently bind to the VHL protein and induce targeted protein degradation. Similar compounds include other VHL-targeted PROTACs, such as those bearing hydroxyproline motifs. this compound offers advantages in terms of stability and selectivity due to its covalent binding mechanism .

List of Similar Compounds:- Hydroxyproline-based VHL binders

- DCAF1-targeted PROTACs

- DCAF11-targeted PROTACs

- DCAF16-targeted PROTACs

- RNF4-targeted PROTACs

- RNF114-targeted PROTACs

- FEM1B-targeted PROTACs

Propiedades

Fórmula molecular |

C31H39FN4O7S2 |

|---|---|

Peso molecular |

662.8 g/mol |

Nombre IUPAC |

tert-butyl (3S)-3-[[(2S,4R)-4-fluorosulfonyl-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoate |

InChI |

InChI=1S/C31H39FN4O7S2/c1-17(2)27(25-12-18(3)35-43-25)30(39)36-15-22(45(32,40)41)13-24(36)29(38)34-23(14-26(37)42-31(5,6)7)20-8-10-21(11-9-20)28-19(4)33-16-44-28/h8-12,16-17,22-24,27H,13-15H2,1-7H3,(H,34,38)/t22-,23+,24+,27-/m1/s1 |

Clave InChI |

DCGHVFWQHHOLKF-PSELDJGJSA-N |

SMILES isomérico |

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F |

SMILES canónico |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)OC(C)(C)C)C3=CC=C(C=C3)C4=C(N=CS4)C)S(=O)(=O)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(2-propenyl) ester](/img/structure/B12362593.png)

![[1,1,2,3,3-pentadeuterio-2-[(Z)-heptadec-10-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12362630.png)